2-Bromo-6-chloro-5-methylpyridin-3-amine
Overview
Description
2-Bromo-6-chloro-5-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-5-methylpyridin-3-amine typically involves the halogenation of 5-methylpyridin-3-amine. One common method is the bromination of 6-chloro-5-methylpyridin-3-amine using bromine or bromotrimethylsilane under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-5-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Cross-Coupling Reactions: Reagents such as arylboronic acids and palladium catalysts are used under mild conditions to achieve high yields.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: The Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Bromo-6-chloro-5-methylpyridin-3-amine has several applications in scientific research:
Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-5-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, derivatives of this compound have been studied for their potential to inhibit kinases involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methylpyridin-3-amine
- 6-Chloro-5-methylpyridin-3-amine
- 2-Bromo-4-methylpyridine
Uniqueness
2-Bromo-6-chloro-5-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-bromo-6-chloro-5-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(9)5(7)10-6(3)8/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZICIIPLCEFMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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